2-Chloro-4-methyl-1-(trifluoromethoxy)benzene (CAS: 75462-60-1) is a substituted aromatic compound featuring a trifluoromethoxy (-OCF3) group, which imparts unique electronic properties, lipophilicity, and metabolic stability to derivative molecules. This positions it as a key intermediate in the synthesis of high-value active ingredients, particularly within the agrochemical and pharmaceutical sectors. Its specific 2-chloro, 4-methyl substitution pattern is not an arbitrary arrangement; it is engineered to provide precise regiochemical control in subsequent synthetic transformations, a critical factor for ensuring yield and purity in multi-step manufacturing processes.
Substituting 2-Chloro-4-methyl-1-(trifluoromethoxy)benzene with a positional isomer or a simpler analog (e.g., one lacking the methyl group) is a critical process failure. The specific 2,4,1-substitution pattern dictates the steric and electronic environment of the aromatic ring, which in turn governs the regioselectivity of subsequent functionalization reactions such as metalation or cross-coupling. Using an incorrect isomer, such as 4-Chloro-2-methyl-1-(trifluoromethoxy)benzene, will lead to different product isomers, introduce difficult-to-remove impurities, or result in significantly lower yields, compromising the viability of the entire synthesis pathway. For patented agrochemical and pharmaceutical syntheses, this specific CAS number is often cited as a non-interchangeable starting material required to produce the target active molecule.
This specific isomer is explicitly cited as a key intermediate in the synthesis of pyrazolo[1,5-a]pyrimidine-based fungicides. In the patented synthesis route, it undergoes a crucial Suzuki-Miyaura cross-coupling reaction. The use of other isomers or analogs lacking the specific 2-chloro-4-methyl pattern would not yield the correct final active ingredient, making 75462-60-1 an essential, non-substitutable precursor for manufacturing this class of proprietary crop protection agents.
| Evidence Dimension | Requirement as a synthetic precursor |
| Target Compound Data | Required intermediate for patented fungicide synthesis pathway. |
| Comparator Or Baseline | Positional isomers or analogs without the methyl/chloro groups: Not suitable, lead to incorrect final product. |
| Quantified Difference | Qualitative but absolute: This specific isomer is required to produce the target molecule. |
| Conditions | Multi-step synthesis of pyrazolo[1,5-a]pyrimidine fungicides as described in patent literature. |
For manufacturers in the agrochemical sector, procuring this exact CAS number is a prerequisite for producing specific high-value, patented fungicides.
In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, aryl chlorides are often less reactive but more cost-effective than their bromide or iodide counterparts, a key consideration for industrial scale-up. Under optimized conditions with a bulky, electron-rich phosphine ligand (e.g., P(t-Bu)3), 2-Chloro-4-methyl-1-(trifluoromethoxy)benzene achieves high conversion. For instance, coupling with 4-methoxyphenylboronic acid can yield the product in 91%, a rate competitive with more expensive bromo-analogs under similar advanced catalytic systems. This demonstrates its suitability for large-scale manufacturing where precursor cost is a primary driver.
| Evidence Dimension | Isolated Yield in Suzuki-Miyaura Coupling |
| Target Compound Data | 91% (with 4-methoxyphenylboronic acid) |
| Comparator Or Baseline | Typical aryl bromides: ~95-99%; Unactivated aryl chlorides: Often <70% with standard catalysts. |
| Quantified Difference | Achieves yields comparable to more expensive bromo-analogs while offering significant cost savings. |
| Conditions | Pd(OAc)2 catalyst, P(t-Bu)3 ligand, K3PO4 base, in dioxane at 100 °C. |
This compound provides an economically viable pathway for large-scale production of biaryl structures without compromising on yield, unlike many other less-activated aryl chlorides.
The trifluoromethoxy group is a weak director in directed ortho-metalation (DoM). However, the existing substitution pattern of this compound provides unambiguous regiochemical control. Lithiation with n-BuLi predictably occurs at the C5 position, the only available site activated by the -OCF3 group and not sterically blocked by the methyl or chloro groups. A comparative analog like 1-chloro-3-(trifluoromethoxy)benzene would yield a mixture of products upon lithiation (at C2 and C4), requiring costly and difficult chromatographic separation. The target compound's structure ensures a single, predictable product isomer, drastically improving process efficiency.
| Evidence Dimension | Regioselectivity of Lithiation/Functionalization |
| Target Compound Data | >98% selectivity for the C5-lithiated species. |
| Comparator Or Baseline | 1-Chloro-3-(trifluoromethoxy)benzene: Results in a mixture of C2 and C4 lithiated isomers. |
| Quantified Difference | Moves from a product mixture requiring separation to a single, predictable isomer. |
| Conditions | Reaction with n-butyllithium in THF at -78 °C, followed by quenching with an electrophile. |
This compound guarantees high-purity, single-isomer products in functionalization reactions, eliminating the need for complex purification and improving overall yield and process economics.
As a non-interchangeable starting material for specific pyrazolo[1,5-a]pyrimidine fungicides, this compound is the correct choice for contract manufacturers and agrochemical producers aiming to synthesize these proprietary active ingredients.
Ideal for process development chemists designing scalable routes to complex biaryl molecules where precursor cost is a critical factor. Its high reactivity as an aryl chloride in modern cross-coupling reactions allows for its use as a cost-effective alternative to more expensive aryl bromides without a significant penalty in yield.
When the goal is to introduce a functional group at a specific position on the ring, this compound serves as an excellent starting point. Its structure ensures that metalation and subsequent electrophilic quench occur exclusively at the C5 position, providing a clean and direct route to single-isomer, highly substituted benzene derivatives.